![molecular formula C15H11ClF2N2O2 B5726854 N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a class IIb HDAC that is involved in the regulation of protein degradation, cell motility, and cell signaling. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide works by selectively inhibiting the activity of HDAC6, which leads to the accumulation of acetylated proteins and altered cellular signaling pathways. HDAC6 is involved in the deacetylation of α-tubulin, a protein that is important for the regulation of microtubule dynamics and cell motility. Inhibition of HDAC6 by N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide leads to increased acetylation of α-tubulin, which disrupts microtubule dynamics and impairs cell motility. Additionally, N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to induce the degradation of misfolded and aggregated proteins by activating the aggresome-autophagy pathway.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of motor function in neurodegenerative disorders. N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has also been shown to induce the degradation of misfolded and aggregated proteins, which may have implications for the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. This can be useful for studying the role of HDAC6 in various cellular processes. However, one limitation of using N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for the study of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide and its potential therapeutic applications. One direction is the development of more potent HDAC6 inhibitors that can be used at lower concentrations. Another direction is the investigation of the combination of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide with other anticancer drugs to enhance their efficacy. Additionally, the potential use of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide in the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 3-aminoacetophenone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then acetylated using acetic anhydride and a base such as triethylamine to yield N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other anticancer drugs such as bortezomib. In neurodegenerative disorders such as Huntington's disease, N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to improve motor function and reduce the accumulation of toxic protein aggregates. In autoimmune diseases such as lupus, N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to reduce inflammation and improve disease symptoms.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2O2/c1-8(21)19-9-3-2-4-10(5-9)20-15(22)11-6-13(17)14(18)7-12(11)16/h2-7H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTNPKGIKUUGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.